(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as Diethylstilbestrol (DES), is a synthetic nonsteroidal estrogen that was first synthesized in 1938. DES was widely prescribed to pregnant women from the 1940s to the 1970s to prevent miscarriages and premature births. However, it was later discovered that DES had harmful effects on the developing fetus and was associated with an increased risk of cancer and other health problems.
Mechanism Of Action
DES acts as an agonist of the estrogen receptor, which is a transcription factor that regulates gene expression. It binds to the estrogen receptor and induces a conformational change that allows it to interact with coactivator proteins and initiate gene transcription. The genes that are regulated by estrogen play important roles in the development and maintenance of reproductive tissues, bone metabolism, and cardiovascular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DES are diverse and depend on the dose, duration of exposure, and the target tissue. DES has been shown to induce proliferation of breast cancer cells and increase the risk of breast cancer in women who were exposed to it in utero. It has also been linked to an increased risk of reproductive tract abnormalities, infertility, and vaginal cancer in women who were exposed to it in utero. In men, DES exposure has been associated with an increased risk of testicular cancer and infertility. DES has also been shown to have effects on bone metabolism, cardiovascular function, and immune function.
Advantages And Limitations For Lab Experiments
DES has several advantages as a research tool, including its high potency and selectivity for the estrogen receptor. It is also relatively stable and can be easily synthesized in large quantities. However, DES has several limitations, including its potential to cause harm to laboratory animals and its limited specificity for the estrogen receptor. It is also important to note that DES has been banned for use in humans due to its harmful effects.
Future Directions
Future research on DES should focus on identifying the mechanisms by which it induces cancer and other health problems. This could lead to the development of new treatments and preventive measures for these diseases. Additionally, there is a need for more research on the long-term effects of DES exposure on the offspring of exposed individuals. Finally, new research should explore the potential use of DES as a research tool for understanding the role of estrogen in various biological systems.
Conclusion:
In conclusion, DES is a synthetic nonsteroidal estrogen that has been extensively studied for its estrogenic activity and its effects on various biological systems. It has been used as a research tool in studies on breast cancer, prostate cancer, bone metabolism, and reproductive biology. DES acts as an agonist of the estrogen receptor and has diverse biochemical and physiological effects. While DES has several advantages as a research tool, it has also been associated with an increased risk of cancer and other health problems. Future research should focus on identifying the mechanisms by which DES induces cancer and other health problems, as well as exploring new uses for DES as a research tool.
Scientific Research Applications
DES has been extensively studied for its estrogenic activity and its effects on various biological systems. It has been used as a research tool in studies on breast cancer, prostate cancer, bone metabolism, and reproductive biology. DES has also been used as a positive control in assays for estrogenic activity and as a standard in analytical chemistry.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2O/c1-19(2,3)15-8-4-13(5-9-15)6-11-18(22)14-7-10-16(20)17(21)12-14/h4-12H,1-3H3/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPGYKGQIYUFV-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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